molecular formula C23H27FN2O4 B10822127 iBET-BD2

iBET-BD2

货号: B10822127
分子量: 414.5 g/mol
InChI 键: FRBRZGLUFOZRGD-YCMKEVRSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of iBET-BD2 involves a structure-based design approach to achieve high selectivity for the BD2 bromodomain. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve scaling up the synthetic route while ensuring consistency and purity of the final product. This may include optimization of reaction conditions, use of automated synthesis equipment, and stringent quality control measures.

化学反应分析

iBET-BD2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. This can be achieved using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .

科学研究应用

iBET-BD2 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of BD2 bromodomains in various biochemical processes. It helps in understanding the structure-activity relationships of BET inhibitors.

    Biology: In biological research, this compound is employed to investigate the function of BET proteins in gene regulation, chromatin remodeling, and cellular differentiation.

    Medicine: this compound has shown potential in preclinical studies for the treatment of inflammatory and autoimmune diseases.

    Industry: this compound can be used in the development of new therapeutic agents targeting BET proteins.

作用机制

iBET-BD2 exerts its effects by selectively binding to the BD2 bromodomain of BET proteins, thereby preventing the interaction between BET proteins and acetylated histones. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to altered gene expression. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, with varying degrees of selectivity . The pathways involved in its mechanism of action include the regulation of inflammatory gene expression and modulation of immune responses .

相似化合物的比较

iBET-BD2 is unique in its high selectivity for the BD2 bromodomain compared to other BET inhibitors. Similar compounds include:

    iBET-BD1 (GSK778): Selective for the BD1 bromodomain of BET proteins.

    JQ1: A pan-BET inhibitor that targets both BD1 and BD2 bromodomains.

    OTX-015: Another pan-BET inhibitor with clinical applications in oncology.

This compound’s selectivity for BD2 makes it particularly effective in models of inflammatory and autoimmune diseases, distinguishing it from other BET inhibitors .

生物活性

iBET-BD2 is a highly selective inhibitor of the second bromodomain (BD2) of bromodomain and extraterminal (BET) proteins, which play critical roles in the regulation of gene expression and are implicated in various diseases, including cancer and inflammatory disorders. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

This compound selectively inhibits the BD2 domain of BET proteins, including BRD2, BRD3, BRD4, and BRDT. The compound exhibits potent inhibition with IC50 values of 49 nM for BRD4BD2, 98 nM for BRD3BD2, 214 nM for BRDTBD2, and 264 nM for BRD2BD2. In contrast, its selectivity for BD2 over BD1 is significant, with IC50 values exceeding 10 µM for all BD1 targets (BRD2BD1 at 10965 nM, BRD3BD1 at 36317 nM, BRD4BD1 at 70558 nM) . This selective inhibition allows this compound to modulate gene expression without disrupting baseline transcriptional programs.

Immunomodulatory Effects

This compound has demonstrated notable immunomodulatory activity. In vitro studies show that it inhibits the expression of major histocompatibility complex (MHC) class I proteins in K562 cells induced by interferon-gamma (IFN-γ) . Additionally, in vivo experiments reveal that this compound reduces the production of anti-keyhole limpet hemocyanin (KLH) immunoglobulin M (IgM) antibodies in mice, indicating its potential to modulate immune responses effectively .

Table 1: Summary of this compound Efficacy in Preclinical Models

Study ModelOutcomeReference
Radiation-induced fibrosis modelSuppressed profibrotic markers without cytotoxicity.
T-cell dependent immunizationReduced production of anti-KLH IgM antibodies; well-tolerated with no adverse effects.
Inflammatory arthritis modelDemonstrated efficacy in reducing disease-relevant pro-inflammatory gene expression.
Psoriasis modelImproved symptoms and reduced pro-inflammatory markers compared to controls.

In studies involving inflammatory diseases such as arthritis and psoriasis, this compound effectively reduced the expression of pro-inflammatory genes while maintaining cell viability. It selectively inhibited the induction of cytokines like IFN-γ and interleukin-17A (IL-17A) without affecting cell proliferation .

Case Studies Highlighting Biological Activity

  • Fibrosis Model : In a study assessing radiation-induced fibrosis, this compound was shown to inhibit the expression of collagen type I alpha 1 (COL1A1) and alpha-smooth muscle actin (ACTA2), key markers associated with fibrosis development. This suggests a potential therapeutic role for this compound in managing fibrotic diseases .
  • Cancer Models : In models of acute myeloid leukemia (AML), while iBET-BD1 showed superior survival benefits over this compound, both compounds demonstrated significant immunomodulatory effects that could be leveraged for therapeutic strategies against cancer .

属性

IUPAC Name

4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBRZGLUFOZRGD-YCMKEVRSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。